molecular formula C17H26BrNO4 B14700610 2-(Cyclohexylamino)-3',4',5'-trimethoxy-acetophenone hydrobromide CAS No. 23771-16-6

2-(Cyclohexylamino)-3',4',5'-trimethoxy-acetophenone hydrobromide

Cat. No.: B14700610
CAS No.: 23771-16-6
M. Wt: 388.3 g/mol
InChI Key: UNYRDDPUXLPSCB-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-3’,4’,5’-trimethoxy-acetophenone hydrobromide is a chemical compound that features a cyclohexylamino group attached to an acetophenone core, which is further substituted with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-3’,4’,5’-trimethoxy-acetophenone hydrobromide typically involves the following steps:

    Formation of the Acetophenone Core: The starting material, 3’,4’,5’-trimethoxyacetophenone, is prepared through the methylation of hydroxyacetophenone using methyl iodide in the presence of a base.

    Amination: The acetophenone core is then reacted with cyclohexylamine under acidic conditions to form the cyclohexylamino derivative.

    Hydrobromide Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-3’,4’,5’-trimethoxy-acetophenone hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(Cyclohexylamino)-3’,4’,5’-trimethoxy-acetophenone hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-3’,4’,5’-trimethoxy-acetophenone hydrobromide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylamino)benzoic acid
  • Hexylcaine
  • Hydroxyamphetamine

Uniqueness

2-(Cyclohexylamino)-3’,4’,5’-trimethoxy-acetophenone hydrobromide is unique due to its specific structural features, such as the presence of three methoxy groups and a cyclohexylamino moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of 2-(Cyclohexylamino)-3’,4’,5’-trimethoxy-acetophenone hydrobromide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

23771-16-6

Molecular Formula

C17H26BrNO4

Molecular Weight

388.3 g/mol

IUPAC Name

cyclohexyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]azanium;bromide

InChI

InChI=1S/C17H25NO4.BrH/c1-20-15-9-12(10-16(21-2)17(15)22-3)14(19)11-18-13-7-5-4-6-8-13;/h9-10,13,18H,4-8,11H2,1-3H3;1H

InChI Key

UNYRDDPUXLPSCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C[NH2+]C2CCCCC2.[Br-]

Origin of Product

United States

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